molecular formula C11H10ClN B11903514 5-Chloro-1-cyclopropyl-1H-indole

5-Chloro-1-cyclopropyl-1H-indole

Cat. No.: B11903514
M. Wt: 191.65 g/mol
InChI Key: SXNKCSIRWOEQNL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom and a cyclopropyl group to the indole structure can potentially enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclopropyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopropyl ketones in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Chloro-1-cyclopropyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-cyclopropyl-1H-indole is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination can enhance its chemical stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

5-chloro-1-cyclopropylindole

InChI

InChI=1S/C11H10ClN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2

InChI Key

SXNKCSIRWOEQNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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